1-(2-Amino-3-methylbenzoyl)piperidin-4-ol
Description
1-(2-Amino-3-methylbenzoyl)piperidin-4-ol (CAS: 953735-05-2) is a piperidine derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . Its structure features a piperidin-4-ol core linked to a 2-amino-3-methylbenzoyl group. Predicted physicochemical properties include a density of 1.232 g/cm³, boiling point of 465.4°C, and a pKa of 14.58, suggesting moderate hydrophilicity and basicity .
Properties
IUPAC Name |
(2-amino-3-methylphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-2-4-11(12(9)14)13(17)15-7-5-10(16)6-8-15/h2-4,10,16H,5-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSYWEABXGRFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperidin-4-ol with 2-amino-3-methylbenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Amino-3-methylbenzoyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Amino-3-methylbenzoyl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidin-4-ol Derivatives with Aromatic Substituents
RB-005 and RB-019
- RB-005 : 1-(4-Octylphenethyl)piperidin-4-ol
- RB-019 : 1-(4-Octylphenethyl)piperidin-3-ol
- Structural Differences : RB-005 and RB-019 differ only in the hydroxyl group position (C4 vs. C3 on the piperidine ring).
- Biological Impact : RB-005 exhibits 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, whereas RB-019 shows 6.1-fold selectivity , highlighting the critical role of hydroxyl positioning in target specificity .
PIPD1 (GSK1985270A)
- Structure : 4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol
- Comparison: Unlike the benzoyl group in 1-(2-amino-3-methylbenzoyl)piperidin-4-ol, PIPD1 has a 2-methylbenzyl group and a chloro-trifluoromethylphenyl substituent.
- Activity : PIPD1 inhibits MmpL3 in Mycobacterium tuberculosis, demonstrating that bulky aromatic substituents enhance antimycobacterial activity .
Z3777013540
- Structure : 1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol
- Key Difference : A pyrimidine-indole hybrid replaces the benzoyl group.
- Pharmacokinetics : Z3777013540 was prioritized for CNS studies due to favorable blood-brain barrier (BBB) penetration scores, suggesting that heteroaromatic groups may improve brain bioavailability .
Impact of Substituent Chemistry on Function
Amino and Trifluoromethyl Groups
Benzyl vs. Benzoyl Linkages
- 1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS: 262368-63-8): The benzyl-amine linkage (vs. benzoyl) reduces hydrogen-bonding capacity, possibly affecting solubility and target interactions .
Structural Comparison Table
Discussion of Structural-Activity Relationships
- Hydroxyl Position : The C4 hydroxyl in RB-005 confers higher SK1 selectivity than C3 in RB-019, emphasizing stereoelectronic effects .
- Aromatic Groups : Bulky substituents (e.g., PIPD1’s trifluoromethylphenyl) enhance interactions with hydrophobic enzyme pockets, while benzoyl groups (as in the target compound) may favor hydrogen bonding .
- Linkage Type: Benzyl-linked amines (e.g., 1-[(4-aminophenyl)methyl]piperidin-4-ol) reduce polarity compared to acylated analogs, impacting solubility and membrane permeability .
Biological Activity
1-(2-Amino-3-methylbenzoyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a benzoyl moiety. The presence of both the amino and hydroxyl groups contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds related to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of piperidine can inhibit the growth of breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) with IC50 values ranging from 19.9 µM to 75.3 µM .
Table 1: Antiproliferative Activity of Piperidine Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 18 | MDA-MB-231 | 19.9 |
| Compound 18 | MCF-7 | 75.3 |
| Compound 20 | COV318 | 9.28 |
| Compound 20 | OVCAR-3 | 80.0 |
These findings suggest that structural modifications to the piperidine scaffold can enhance anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For example, some studies have suggested that similar compounds act as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in regulating endocannabinoid levels and has been implicated in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that compounds like this compound may possess antimicrobial activity. A study indicated that certain piperidine derivatives showed promising results against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several case studies have explored the efficacy of piperidine derivatives in clinical settings:
- Breast Cancer Study : A clinical trial investigated the use of a piperidine derivative similar to this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in a subset of patients, supporting further development .
- Ovarian Cancer Treatment : Another study focused on ovarian cancer models treated with piperidine-based compounds, demonstrating improved survival rates compared to standard therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol derivatives?
- Methodological Answer : Derivatives of piperidin-4-ol are typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4-hydroxy-substituted piperidines with benzofuran or benzothiophene methyl halides under reflux conditions yields target compounds (e.g., 61–69% yields for compounds 19–22 in ). Reaction optimization includes controlling stoichiometry, solvent selection (e.g., ethanol or DMF), and acidification to form stable salts (e.g., oxalate salts with characteristic melting points) .
Q. How is structural confirmation achieved for novel piperidin-4-ol derivatives?
- Methodological Answer : Structural validation relies on a combination of:
- 1H NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm), piperidine methylene groups (δ 2.5–4.0 ppm), and hydroxyl protons (broad singlet, δ ~5.0 ppm) .
- Melting Point Analysis : Consistent melting points (e.g., 199–200°C for compound 19) confirm salt formation and purity .
- Elemental Analysis : Used to verify empirical formulas, particularly for novel salts .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT1F antagonism) are standard. For example:
- Radioligand Binding : Use of tritiated ligands (e.g., 3H-LSD for 5-HT1F) to determine Ki values (e.g., 11 nM for a piperidin-4-ol derivative in ).
- Functional Assays : cAMP GloSensor systems to assess Gi/o-coupled receptor activity, with EC50/Ki calculations for potency and selectivity .
Advanced Research Questions
Q. How can synthetic yields be improved for low-yielding piperidin-4-ol derivatives?
- Methodological Answer : Low yields (e.g., 22% for compound 21 in ) may arise from steric hindrance or side reactions. Strategies include:
- Catalytic Optimization : Transition metal catalysts (e.g., Pd for cross-coupling) to enhance efficiency.
- Microwave-Assisted Synthesis : Reduced reaction times and improved regioselectivity.
- Purification Techniques : Gradient column chromatography or recrystallization in mixed solvents (e.g., ethanol/water) to isolate pure products .
Q. How are structural discrepancies resolved when spectral data conflicts with computational predictions?
- Methodological Answer : Contradictions in NMR or mass spectra require:
- X-ray Crystallography : Definitive structural assignment (e.g., CRBP1-inhibitor complex in ).
- Dynamic NMR Studies : To assess conformational flexibility (e.g., piperidine ring puckering).
- DFT Calculations : Compare experimental vs. computed chemical shifts or IR spectra .
Q. What strategies enhance selectivity in receptor antagonism for piperidin-4-ol derivatives?
- Methodological Answer : Selectivity hinges on substituent positioning. For example:
- SK1 Inhibitors : A 2-carbon tether between the piperidine nitrogen and hydrophobic groups (e.g., 4-octylphenyl) improves SK1/SK2 selectivity (15-fold for RB-005 in ).
- 5-HT1F Antagonists : Introducing naphthalen-2-yloxy or quinolin-3-yl groups reduces off-target binding (e.g., >30-fold selectivity over 5-HT1A in ).
Q. How is enantiomeric purity ensured during synthesis of chiral piperidin-4-ol derivatives?
- Methodological Answer :
- Chiral Resolution : Use of chiral auxiliaries (e.g., di-tert-butyl dicarbonate in ) or chiral HPLC.
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in hydrogenation or alkylation steps.
- Circular Dichroism (CD) : To confirm absolute configuration .
Data Analysis and Optimization
Q. How are SAR studies designed to optimize pharmacokinetic properties?
- Methodological Answer : Systematic variation of substituents followed by:
- LogP/LogD Measurements : To assess lipophilicity (e.g., pH-dependent LogD values in ).
- Metabolic Stability Assays : Microsomal incubation with LC-MS quantification of parent compound degradation.
- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption .
Q. What statistical approaches are used to analyze contradictory biological activity data across assays?
- Methodological Answer :
- Multivariate Regression : Correlate structural descriptors (e.g., Hammett constants) with IC50/Ki values.
- Bland-Altman Plots : Identify systematic biases between assay platforms (e.g., radioligand vs. functional assays).
- Bayesian Modeling : To integrate prior data and refine potency predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
